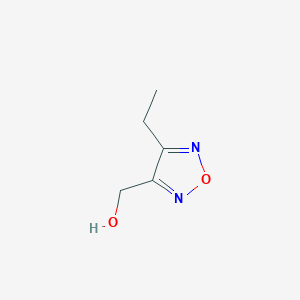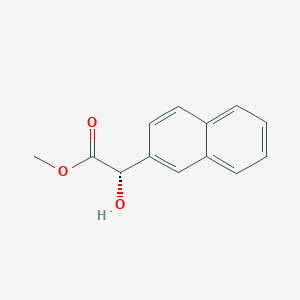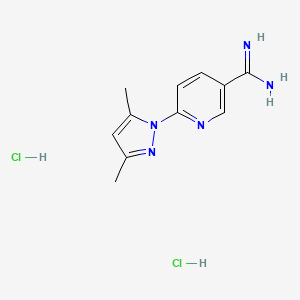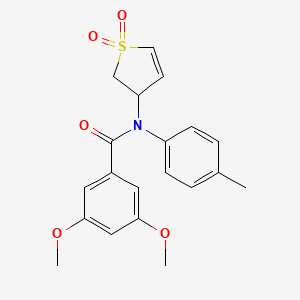
(4-乙基-1,2,5-噁二唑-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its unique structure, which includes both nitrogen and oxygen atoms within the ring, making it a versatile scaffold in medicinal chemistry and materials science.
科学研究应用
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of action
Oxadiazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . .
Mode of action
The mode of action of oxadiazoles depends on their specific structure and the type of biological activity they exhibit. For example, some oxadiazoles act by inhibiting key enzymes in bacterial cells, leading to cell death
Biochemical pathways
Oxadiazoles can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of bacterial cell walls or inhibit the replication of viral RNA
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and therapeutic effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure, its formulation, and the route of administration
Result of action
The result of a compound’s action depends on its mode of action and the specific biochemical pathways it affects. For example, if a compound acts as an antibacterial agent, the result of its action may be the death of bacterial cells
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances
生化分析
Biochemical Properties
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can form hydrogen bonds with proteins, altering their conformation and function .
Cellular Effects
The effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can either promote or inhibit the transcription of specific genes, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of pro-apoptotic genes, leading to increased cell death in cancer cells .
Molecular Mechanism
At the molecular level, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and influence metabolic flux. For example, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can inhibit key enzymes in glycolysis, leading to a decrease in ATP production and altering cellular energy balance .
Transport and Distribution
Within cells and tissues, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may concentrate in specific areas where it exerts its effects .
Subcellular Localization
The subcellular localization of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with glyoxal in the presence of an acid catalyst to form the oxadiazole ring. The resulting intermediate is then reduced to yield (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol .
Industrial Production Methods
Industrial production methods for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions such as temperature, pressure, and the use of continuous flow reactors.
化学反应分析
Types of Reactions
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: (4-Ethyl-1,2,5-oxadiazol-3-yl)carboxylic acid.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with different functional groups.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less common but still of interest in certain research areas.
Uniqueness
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and hydroxyl functionality make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
属性
IUPAC Name |
(4-ethyl-1,2,5-oxadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFTYDDHGNYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)

![N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2574888.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-[(4-FLUOROPHENYL)METHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE](/img/structure/B2574889.png)
![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)



![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)
